2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
- **2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE
- **N-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDROBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Uniqueness
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, identified by its CAS number 2097910-42-2, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, an amino group, a benzenesulfonyl moiety, and an acetamide functional group. The molecular formula is C18H20N4O3S, with a molecular weight of 396.5 g/mol. Its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine derivative followed by nucleophilic substitution reactions to incorporate the sulfonyl and acetamide groups. Reaction conditions are optimized to enhance yield and purity.
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound against various human cancer cell lines. The National Cancer Institute (NCI) has conducted screenings revealing significant cytotoxic effects on several neoplastic diseases. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
MCF-7 (Breast Cancer) | 8.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as protein kinases and DNA polymerases.
- Receptor Modulation : It can act as an antagonist or agonist at various cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells can lead to increased apoptosis.
Case Studies
A notable study published in MDPI evaluated the compound's efficacy in vitro against a panel of 60 human tumor cell lines derived from nine different cancers. The findings indicated a broad spectrum of activity, particularly against breast and lung cancer cell lines, which exhibited lower IC50 values compared to other tested lines .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the benzenesulfonyl group significantly impacted biological activity. This underscores the importance of structural optimization in drug development .
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-28-15-9-8-13(10-16(15)29-2)23-18(25)12-30-20-22-11-17(19(21)24-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPUZLCHLGBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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